

# 2-Hydroxy-7-nitrofluorene: Structural Dynamics, Synthesis, and Biological Significance

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## Compound of Interest

Compound Name: 2-Hydroxy-7-nitrofluorene

CAS No.: 6633-40-5

Cat. No.: B023985

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## Part 1: Executive Summary & Chemical Identity[1]

**2-Hydroxy-7-nitrofluorene** (CAS: 6633-40-5) serves a dual function in modern chemical research: it is both a critical reference standard in toxicology—representing a metabolic endpoint of the carcinogenic environmental pollutant 2-nitrofluorene—and a sophisticated spectroscopic ruler used to probe local hydration dynamics in DNA.[1]

Structurally, the molecule represents a classic "push-pull" aromatic system.[1] The electron-donating hydroxyl group at position 2 and the electron-withdrawing nitro group at position 7 create a strong dipole moment across the fluorene backbone. This electronic architecture drives its pronounced solvatochromism, making it an invaluable tool for biophysical studies while simultaneously dictating its reactivity and metabolic fate.[1]

## Table 1: Physicochemical Profile

Property	Data
IUPAC Name	7-Nitro-9H-fluoren-2-ol
CAS Number	6633-40-5
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	227.22 g/mol
Appearance	Yellow granules or crystalline solid
Melting Point	170–171 °C (recrystallized from 50% ethanol)
Solubility	Soluble in acetone, DMSO, ethyl acetate; sparingly soluble in water
pKa (Calculated)	~8.5 (Phenolic OH, lowered by nitro-group electron withdrawal)
Electronic Character	Donor- $\pi$ -Acceptor (D- $\pi$ -A) Push-Pull System

## Part 2: Chemical Structure & Electronic Properties

### The Push-Pull Mechanism

The reactivity and spectroscopic utility of **2-hydroxy-7-nitrofluorene** stem from the electronic communication between the substituents.

- The Donor (OH): The hydroxyl group at C2 donates electron density into the fluorene ring system via resonance (+M effect).[\[1\]](#)
- The Acceptor (NO<sub>2</sub>): The nitro group at C7 withdraws electron density via both induction (-I) and resonance (-M).[\[1\]](#)
- The Bridge (Fluorene): The biphenyl-like system facilitates charge transfer (CT) from C2 to C7 upon photoexcitation.[\[1\]](#)

This internal charge transfer (ICT) results in a large change in dipole moment between the ground and excited states.[\[1\]](#) In polar solvents (or polar biological microenvironments like the

DNA minor groove), the excited state is stabilized, leading to a significant redshift in fluorescence emission (Stokes shift).

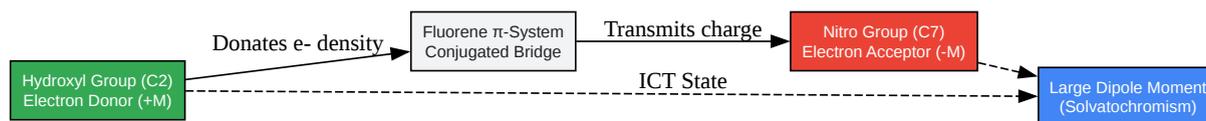


Figure 1: Electronic Push-Pull System of 2-Hydroxy-7-nitrofluorene

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## Part 3: Synthesis & Purification Protocol

The synthesis of **2-hydroxy-7-nitrofluorene** is non-trivial due to the directing effects of the fluorene ring. Direct nitration of 2-hydroxyfluorene often yields mixtures of isomers (1- and 3-nitro derivatives).[1] The authoritative route utilizes 2-amino-7-nitrofluorene as the precursor, leveraging the Sandmeyer-type hydroxylation.

### Step-by-Step Methodology

Precursor: 2-Amino-7-nitrofluorene (obtained via partial reduction of 2,7-dinitrofluorene).[1]

#### 1. Diazotization

- Dissolution: Dissolve 2-amino-7-nitrofluorene (1.0 eq) in glacial acetic acid.
- Acidification: Add concentrated sulfuric acid dropwise while cooling to 0–5 °C.
- Nitrosation: Add a solution of sodium nitrite ( $\text{NaNO}_2$ , 1.1 eq) in water dropwise, maintaining temperature < 5 °C. Stir for 1 hour to form the diazonium salt.
- Quenching: Add urea to decompose excess nitrous acid (prevents side reactions).[1]

#### 2. Hydrolysis (The Critical Step)

- Preparation: Prepare a boiling mixture of dilute sulfuric acid (approx. 30%) and xylene.

- Expert Insight: The xylene layer extracts the phenolic product as it forms, protecting it from oxidative polymerization (tars) in the hot acid phase.
- Addition: Slowly add the cold diazonium suspension to the boiling biphasic mixture. Nitrogen gas ( $N_2$ ) will evolve rapidly.[1]
- Reflux: Continue refluxing for 30 minutes to ensure complete hydrolysis.

### 3. Purification

- Extraction: Separate the xylene layer while hot.[1] Re-extract the aqueous layer with ethyl acetate.[1]
- Washing: Wash combined organic layers with brine and water.[1]
- Crystallization: Evaporate solvent.[1] Recrystallize the crude yellow solid from 50% ethanol/water.
- Validation: Check Melting Point (Target: 170–171 °C).

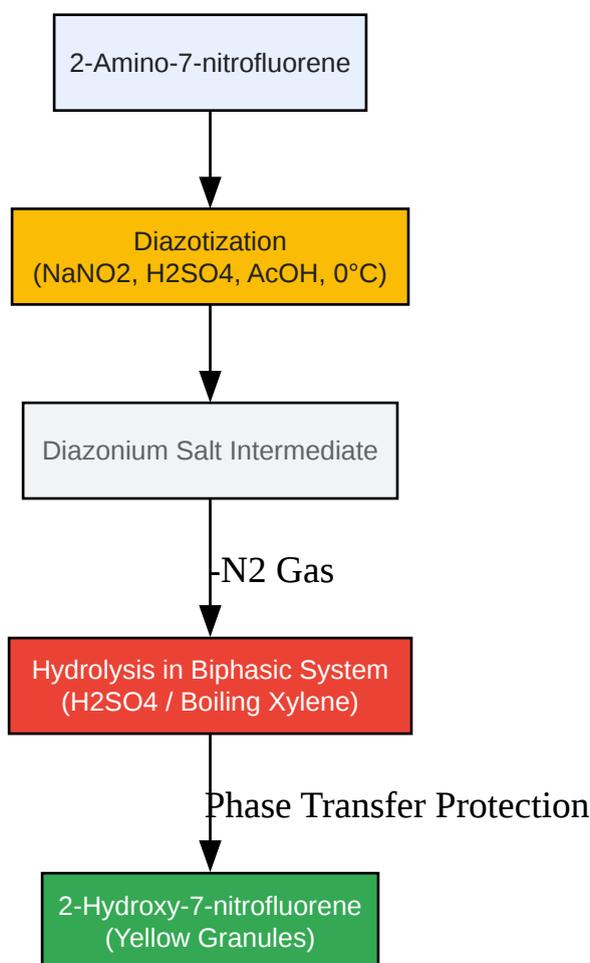


Figure 2: Synthesis via Diazotization-Hydrolysis

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## Part 4: Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

The <sup>1</sup>H NMR spectrum in DMSO-d<sub>6</sub> reflects the symmetry breaking caused by the substituents.

- C9-Methylene (Bridge): A singlet around  $\delta$  3.9–4.0 ppm.[1]
- Ring A (Hydroxyl side): Protons are shielded relative to the nitro ring.[1]
  - H1 (Ortho to OH): Doublet, ~7.0 ppm.[1]
  - H3 (Ortho to OH): Doublet/Multiplet, ~6.8–6.9 ppm.[1]

- Ring B (Nitro side): Protons are strongly deshielded.[1]
  - H8 (Ortho to NO<sub>2</sub>): Doublet, ~8.3 ppm (most downfield).[1]
  - H6 (Ortho to NO<sub>2</sub>): Doublet of doublets, ~8.2 ppm.[1]

## Solvatochromism (UV-Vis/Fluorescence)[1][3]

- Absorption:  $\lambda_{\text{max}} \approx 360\text{--}380$  nm (solvent dependent).[1]
- Emission: Highly sensitive to solvent polarity.[1]
  - Non-polar (Hexane): Blue-shifted, weak emission.[1]
  - Polar (Water/DMSO): Red-shifted (up to 550 nm), stronger emission due to stabilization of the intramolecular charge transfer (ICT) state.[1]
  - Application: This property allows the compound to report on the "tightness" of water binding in the minor groove of DNA when covalently linked as a base surrogate.

## Part 5: Biological Significance & Toxicology[1]

### Metabolic Pathway

**2-Hydroxy-7-nitrofluorene** is a direct metabolite of 2-nitrofluorene, a ubiquitous environmental pollutant found in diesel exhaust and incinerator emissions.[1]

- Oxidative Pathway: Cytochrome P450 enzymes (specifically CYP1A1) can directly hydroxylate the 7-position of 2-nitrofluorene.[1]
- Epoxide Formation: The reaction proceeds via unstable 6,7- or 7,8-epoxide intermediates, which rapidly rearrange (NIH shift) or hydrolyze to form the phenol.
- Endocrine Disruption: Recent studies indicate that hydroxylated nitrofluorenes bind to sex hormone-binding globulin (SHBG), potentially disrupting androgen/estrogen transport.[1]

### Mutagenicity

Like many nitro-aromatics, **2-hydroxy-7-nitrofluorene** exhibits mutagenic activity in the Ames Test (Salmonella typhimurium strains TA98 and TA100).[1] The nitro group can be enzymatically reduced by bacterial nitroreductases to a hydroxylamine (-NHOH), which forms DNA adducts (typically at Guanine C8), causing frameshift mutations.

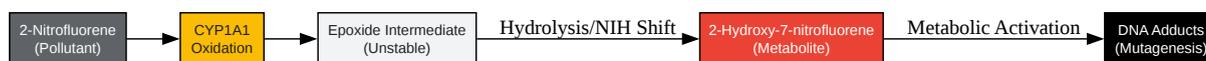


Figure 3: Metabolic Activation Pathway

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[1]

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